1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one
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Overview
Description
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one is an organic compound with the molecular formula C14H15NO. It is a member of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one can be achieved through several methods. One common approach involves the condensation of 1-phenyl-1-butanone with pyrrole under acidic conditions. This reaction typically requires a catalyst such as iron(III) chloride and is carried out in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions typically yield alcohols and amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyrrole: Similar in structure but lacks the phenyl group.
1-Phenyl-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a pyrrole ring.
1-Phenyl-1-butanone: Lacks the pyrrole ring.
Uniqueness
1-Phenyl-4-(1H-pyrrol-2-yl)butan-2-one is unique due to its combination of a phenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
396727-61-0 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-phenyl-4-(1H-pyrrol-2-yl)butan-2-one |
InChI |
InChI=1S/C14H15NO/c16-14(9-8-13-7-4-10-15-13)11-12-5-2-1-3-6-12/h1-7,10,15H,8-9,11H2 |
InChI Key |
ASMYLUPUFASINX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CCC2=CC=CN2 |
Origin of Product |
United States |
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